molecular formula C24H36O2 B1201978 Ethyl docosahexaenate CAS No. 1020718-25-5

Ethyl docosahexaenate

Cat. No. B1201978
M. Wt: 356.5 g/mol
InChI Key: TYLNXKAVUJJPMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl docosahexaenoate is synthesized through the ethyl esterification of DHA using ethanol in the presence of Candida antarctica lipase, a method that enables high efficiency and purity in an organic solvent-free system. This process achieves up to 96% esterification through a two-step reaction involving dehydration and further reaction with ethanol. The immobilized lipase used in this synthesis can be reused for at least 50 cycles, offering an environmentally friendly and cost-effective production method (Shimada et al., 2001).

Molecular Structure Analysis

The molecular structure of Ethyl DHA has been extensively studied, revealing insights into its electronic structure and conformation. Photoelectron spectroscopy and molecular orbital calculations indicate that Ethyl DHA's six CC double bonds are not adjacent but separated by methylene groups, contributing to a unique structure that influences its chemical and physical properties. The occupied π orbitals of these double bonds are delocalized, which is significant for understanding its reactivity and interactions (Kubota & Kobayashi, 1997).

Chemical Reactions and Properties

Ethyl DHA undergoes various chemical reactions, including lipoxygenation, where it serves as a substrate to produce hydroxydocosahexaenoic acids in biological systems. This process is significant for understanding its role in physiological processes and potential therapeutic applications. The compound's ability to reduce arachidonic acid liberation and accumulation in ischemic conditions highlights its protective effects against brain ischemic damage (Cao et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl DHA, such as its solubility, melting point, and stability, are influenced by its molecular structure. Its ester form improves stability and solubility in various solvents compared to DHA, making it more suitable for incorporation into different formulations and delivery systems. The degradation behavior of Ethyl DHA under γ-ray irradiation has been studied, with findings indicating that antioxidants can suppress degradation, suggesting the importance of stabilizing agents in preserving its integrity (Murata et al., 2004).

Chemical Properties Analysis

Ethyl DHA's chemical properties, such as its reactivity and interaction with biological molecules, are central to its biological effects. Its role in inhibiting prostaglandin biosynthesis without affecting leukotriene pathways suggests potential anti-inflammatory benefits. Furthermore, its interaction with enzymes and influence on cellular lipid composition underscore its importance in nutritional and therapeutic contexts (Corey et al., 1983).

Scientific Research Applications

  • Biotechnological Production : Ethyl docosahexaenoate can be efficiently produced through ethyl esterification using immobilized Candida antarctica lipase, achieving high esterification levels. This process is significant in pharmaceutical applications due to its beneficial physiological activities (Shimada et al., 2001).

  • Therapeutic Use in Peroxisomal Disorders : In patients with peroxisome biogenesis disorders, treatment with docosahexaenoic acid ethyl ester has shown potential benefits in visual function, indicating its importance in managing these conditions (Noguer & Martínez, 2010).

  • Hypertriglyceridemia Treatment : As a high-purity ethyl ester of eicosapentaenoic acid (EPA), Icosapent ethyl, which contains EPA but not DHA, is effective in lowering triglyceride levels in adults with severe hypertriglyceridemia, demonstrating the therapeutic potential of similar fatty acid ethyl esters (Kim & McCormack, 2014).

  • Neuroprotective Effects : Ethyl docosahexaenoate administration in prenatal rats has shown protective effects against oxidative stress in the brain, suggesting its potential role in neuroprotection and brain health (Glozman, Green, & Yavin, 1998).

  • Pharmaceutical Production : Continuous production of ethyl esters of omega-3 fatty acids, including docosahexaenoic acid, using lipase-catalyzed transesterification in an ultrasonic packed-bed bioreactor, demonstrates an innovative method for pharmaceutical ingredient production (Kuo et al., 2022).

  • Cognitive Improvement : Dietary intake of docosahexaenoic acid ethyl ester has shown to improve maze-learning ability in mice, suggesting its potential in enhancing cognitive functions and brain health (Lim & Suzuki, 2000).

  • Restoration in Fetal Rats : Intraamniotic administration of ethyl-docosahexaenoate in n-3 fatty acid-deficient fetal rats effectively restores docosahexaenoic acid levels, highlighting its potential in addressing deficiencies in essential fatty acids (Green, Kamensky, & Yavin, 1997).

  • Anti-Oxidative Properties : Ethyl docosahexaenoate has been found to decrease lipid peroxidation in the brain, mediated by activation of prostanoid and nitric oxide pathways, suggesting its role in reducing oxidative stress (Green, Glozman, & Yavin, 2001).

Future Directions

Docosahexaenoic acid (DHA), from which Ethyl docosahexaenoate is derived, has significant health benefits . DHA has been found to improve metabolic disorders associated with obesity and has anti-inflammatory, anti-obesity, and anti-adipogenesis effects . Therefore, future research may focus on the development of DHA delivery systems to overcome the instability of DHA in gastrointestinal digestion, improve the bioavailability of DHA, and better play the role of its functionality .

properties

IUPAC Name

ethyl docosa-2,4,6,8,10,12-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNXKAVUJJPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276426
Record name Ethyl 2,4,6,8,10,12-docosahexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl docosahexaenate

CAS RN

1020718-25-5
Record name Ethyl 2,4,6,8,10,12-docosahexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Keller, T Löchte, B Dippel, B Schrader - Fresenius' journal of analytical …, 1993 - Springer
The former considerable handicap of Raman spectroscopy in the visible range, the disturbing fluorescence of impurities, has now been eliminated: Raman spectra are excited by light …
Number of citations: 59 link.springer.com
WJ Han - 1999 - search.proquest.com
A coagulated egg albumin microparticulate diet was developed and evaluated as a replacement for live Artemia nauplii (reference dietary treatment) for culture of larval freshwater …
Number of citations: 6 search.proquest.com

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